molecular formula C10H16O B8774789 Cyclohexanone, 2-(2-methyl-2-propenyl)- CAS No. 936-67-4

Cyclohexanone, 2-(2-methyl-2-propenyl)-

Cat. No.: B8774789
CAS No.: 936-67-4
M. Wt: 152.23 g/mol
InChI Key: JQWQZUBISFFUJF-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(2-methyl-2-propenyl)- (IUPAC name: 2-Butyl-5-methyl-3-(2-methylprop-2-enyl)cyclohexanone) is a substituted cyclohexanone derivative with the molecular formula C₁₅H₂₆O and a molecular weight of 222.372 g/mol . The compound features a cyclohexanone backbone modified by a 2-methyl-2-propenyl (isoprenyl) group at position 3, a methyl group at position 5, and a butyl chain at position 2. The compound is liquid at room temperature, as suggested by its structural analogs (e.g., cyclohexanone derivatives with similar substituents are often oils or low-melting solids) .

Synthetic routes for related cyclohexanone derivatives, such as 2-(3-methylphenyl)cyclohexanone, report yields up to 90% via condensation or Friedel-Crafts alkylation . However, the propenyl group in the target compound may necessitate specialized catalysts or conditions to avoid polymerization or side reactions.

Properties

CAS No.

936-67-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-8(2)7-9-5-3-4-6-10(9)11/h9H,1,3-7H2,2H3

InChI Key

JQWQZUBISFFUJF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

A comparison of key structural analogs is summarized in Table 1:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Cyclohexanone, 2-(2-methyl-2-propenyl)- C₁₅H₂₆O 222.372 2-butyl, 5-methyl, 3-(2-methylpropenyl) Liquid, branched structure
2-(3-Methylphenyl)cyclohexanone C₁₃H₁₆O 188.269 2-(3-methylphenyl) Solid, high synthetic yield (~90%)
Cyclohexanone, 2-methyl- C₇H₁₂O 112.17 2-methyl Boiling point: 363.2 K
β-Cyclohexanone C₆H₁₀O₂ 114.14 β-hydroxy group Soluble in water, m.p. 45°C

Key Observations :

  • The propenyl group in the target compound increases molecular weight and steric bulk compared to simpler derivatives like 2-methylcyclohexanone. This likely reduces solubility in polar solvents but enhances hydrophobicity, making it suitable for non-aqueous applications .
  • Unlike β-cyclohexanone (water-soluble due to hydroxyl groups), the target compound’s hydrophobicity aligns with applications in polymer or fragrance industries .
Reactivity and Catalytic Behavior
  • Self-Condensation: Cyclohexanone derivatives undergo acid/base-catalyzed condensation to form bicyclic or tricyclic adducts. The propenyl group in the target compound may influence reaction pathways, favoring dehydration products over di-condensation due to steric hindrance .
  • Chromatographic Performance: Columns functionalized with cyclohexanone derivatives exhibit lower theoretical plate numbers (37,000 m⁻¹) compared to DMSO-functionalized columns (60,000 m⁻¹), indicating reduced efficiency in separating ions like SO₄²⁻ . This contrasts with polar derivatives (e.g., nitro-substituted cyclohexanones), which show stronger interactions in crystal packing .
Physical and Thermodynamic Properties
  • Boiling Point: While 2-methylcyclohexanone boils at 363.2 K , the target compound’s higher molecular weight and branched structure suggest a higher boiling point, though experimental data are lacking.
  • Crystallography: Bis-benzylidene cyclohexanones (e.g., 4-methyl or 2-nitro derivatives) exhibit non-isomorphic crystal packing due to weak van der Waals interactions . The propenyl group’s bulkiness may similarly disrupt symmetry, complicating crystallization.

Q & A

Q. What are the key structural and spectroscopic characteristics of 2-(2-methyl-2-propenyl)cyclohexanone?

The compound features a cyclohexanone core substituted with a 2-methylpropenyl group at the 2-position. Its molecular formula is C₁₀H₁₄O₂ (CAS 88472-01-9) . Structural confirmation requires a combination of 1H NMR (e.g., δ 1.2–2.1 ppm for cyclohexane ring protons and δ 5.2–5.8 ppm for propenyl double bonds) and mass spectrometry (base peak at m/z 98 and molecular ion at m/z 196) . IR spectroscopy can identify the carbonyl stretch (~1700 cm⁻¹) and hydroxyl groups if present .

Q. What are the standard synthetic routes for 2-(2-methyl-2-propenyl)cyclohexanone?

Common methods include:

  • Allylation of cyclohexanone : Using allyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃) to introduce the propenyl group .
  • Oxidation/Reduction Pathways : Starting from substituted cyclohexanol derivatives, followed by oxidation with CrO₃ or PCC .
  • Friedel-Crafts alkylation : For introducing aromatic substituents in related cyclohexanone derivatives .

Q. How does the propenyl substituent influence the compound’s reactivity?

The 2-methylpropenyl group introduces steric hindrance, reducing nucleophilic attack at the carbonyl. It also enables conjugation effects , altering keto-enol tautomerism dynamics. This impacts reaction pathways in:

  • Electrophilic additions (e.g., halogenation at the double bond).
  • Cycloadditions (Diels-Alder reactions) due to dienophile properties .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in structural elucidation?

Conflicts in NMR or MS data may arise from:

  • Tautomeric equilibria : Use low-temperature NMR (−40°C) to "freeze" keto-enol forms .
  • Impurity peaks : Cross-reference with high-purity samples (≥98% by HPLC) .
  • Isomeric interference : Employ 2D NMR (COSY, HSQC) to distinguish regioisomers .

Q. What are the challenges in optimizing enantioselective synthesis of chiral derivatives?

Chiral induction is hindered by the compound’s planar carbonyl group. Strategies include:

  • Asymmetric catalysis : Chiral ligands (e.g., BINOL) in allylation or epoxidation .
  • Enzymatic resolution : Lipases or esterases to separate enantiomers via kinetic resolution .
  • Chiral auxiliaries : Use of Evans oxazolidinones to control stereochemistry during functionalization .

Q. How do solvent effects impact reaction yields in functionalizing this compound?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic additions but may promote side reactions (e.g., aldol condensation). Nonpolar solvents (toluene) favor Diels-Alder reactions but slow down polar intermediates. Solvent screening (e.g., using DoE methodologies) is critical for yield optimization .

Q. What computational methods are reliable for predicting its physicochemical properties?

  • DFT calculations : For optimizing geometry and predicting IR/NMR shifts (error <5% vs experimental) .
  • MD simulations : To study solvent interactions and diffusion coefficients .
  • QSAR models : Correlate substituent effects with logP or solubility .

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